molecular formula C19H26ClNOS B12730883 Phenol, 3-((2-((dipropylamino)methyl)phenyl)thio)-, hydrochloride CAS No. 127906-68-7

Phenol, 3-((2-((dipropylamino)methyl)phenyl)thio)-, hydrochloride

Cat. No.: B12730883
CAS No.: 127906-68-7
M. Wt: 351.9 g/mol
InChI Key: IFGDEPNKTAIBGU-UHFFFAOYSA-N
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Description

Phenol, 3-((2-((dipropylamino)methyl)phenyl)thio)-, hydrochloride is a synthetic organic compound featuring a phenol core substituted with a thioether-linked aromatic ring. The thioether bridge connects the phenol moiety to a benzyl group bearing a dipropylaminomethyl substituent. The hydrochloride salt enhances its solubility in polar solvents.

Properties

CAS No.

127906-68-7

Molecular Formula

C19H26ClNOS

Molecular Weight

351.9 g/mol

IUPAC Name

3-[2-[(dipropylamino)methyl]phenyl]sulfanylphenol;hydrochloride

InChI

InChI=1S/C19H25NOS.ClH/c1-3-12-20(13-4-2)15-16-8-5-6-11-19(16)22-18-10-7-9-17(21)14-18;/h5-11,14,21H,3-4,12-13,15H2,1-2H3;1H

InChI Key

IFGDEPNKTAIBGU-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)CC1=CC=CC=C1SC2=CC=CC(=C2)O.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 3-((2-((dipropylamino)methyl)phenyl)thio)-, hydrochloride typically involves the reaction of 3-mercaptophenol with 2-(chloromethyl)dipropylamine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

Phenol, 3-((2-((dipropylamino)methyl)phenyl)thio)-, hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Phenol, 3-((2-((dipropylamino)methyl)phenyl)thio)-, hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Phenol, 3-((2-((dipropylamino)methyl)phenyl)thio)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of biological processes. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s unique structure combines a phenol group, a thioether linkage, and a tertiary amine (dipropylamino) substituent. Below is a comparative analysis with structurally related compounds from the evidence:

Substituent Effects: Dipropylamino vs. Smaller Alkylamino Groups

  • Phenol, 2-dimethylaminomethyl-3,5-dimethyl-, hydrochloride (): Features a dimethylaminomethyl group, which is less lipophilic than the dipropylamino group in the target compound.
  • 3-[2-(methylamino)ethyl]phenol hydrochloride (): Contains a methylaminoethyl chain, offering intermediate lipophilicity. The shorter chain may limit membrane permeability compared to the dipropylamino group in the target compound .

Thioether-Containing Analogues

  • Thiophene fentanyl hydrochloride ():
    • Shares a thioether linkage and hydrochloride salt but incorporates a thiophene ring instead of a benzene ring.
    • Thiophene’s electron-rich aromatic system may enhance π-π interactions in receptor binding, whereas benzene-based systems (as in the target compound) offer greater chemical stability .
  • Montelukast Sodium (): A leukotriene antagonist with a thioether group and quinolinyl substituent. While pharmacologically distinct, its thioether bridge highlights the role of sulfur in modulating solubility and metabolic pathways .

Molecular Weight and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Target Compound ~C₂₂H₃₁ClNOS* ~400.0 Phenol, thioether, dipropylamino
Thiophene fentanyl hydrochloride C₂₄H₂₆N₂OS·HCl 435.0 Thiophene, fentanyl core, HCl
3-[2-(methylamino)ethyl]phenol hydrochloride C₉H₁₄ClNO 187.67 Phenol, methylaminoethyl, HCl
  • The target compound’s higher molecular weight and lipophilic dipropylamino group suggest prolonged half-life and tissue penetration compared to smaller analogs like 3-[2-(methylamino)ethyl]phenol hydrochloride .

Pharmacological and Toxicological Insights

  • Toxicity Warnings ():
    • Thiophene fentanyl hydrochloride’s undefined toxicology profile underscores the need for rigorous safety studies on sulfur-containing amines like the target compound .
  • Receptor Interactions: Dipropylamino groups may interact with hydrophobic receptor pockets, as seen in fentanyl analogs, but their larger size could reduce binding efficiency compared to dimethylamino variants .

Biological Activity

Phenol, 3-((2-((dipropylamino)methyl)phenyl)thio)-, hydrochloride (CAS Number: 325725-27-7) is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C15H18ClNOS. The compound features a phenolic structure with a thioether linkage and a dipropylamino substituent, which may influence its biological properties.

PropertyValue
Molecular FormulaC15H18ClNOS
Molecular Weight293.82 g/mol
CAS Number325725-27-7
SMILESCN(C)CC1=CC=CC=C1SC2=CC=CC(=C2)O

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of compounds similar to this compound. For instance, derivatives of phenolic compounds have shown significant activity against various bacterial strains.

Minimum Inhibitory Concentration (MIC)

The MIC values for related compounds have been reported in several studies. For example:

Compound NameMIC (µg/mL)Target Bacteria
3-(4-(dimethylamino)methyl)phenyl thio phenol32 - 64Helicobacter pylori
Benzimidazole derivatives2 - 8Staphylococcus aureus, E. coli

These findings suggest that modifications in the substituents on the phenolic ring can significantly enhance antimicrobial efficacy.

The mechanism by which phenolic compounds exert their antibacterial effects often involves disruption of bacterial cell membranes and interference with metabolic processes. For instance:

  • Membrane Integrity : Compounds like these can disrupt the lipid bilayer of bacterial membranes, leading to cell lysis.
  • Reactive Oxygen Species (ROS) : Induction of oxidative stress through ROS generation can impair bacterial function.
  • Enzymatic Inhibition : Some phenolic compounds inhibit enzymes critical for bacterial survival.

Study on Antimicrobial Efficacy

A study published in MDPI evaluated various phenolic compounds for their antibacterial activity against H. pylori. The results indicated that certain structural modifications led to improved MIC values compared to standard antibiotics.

"The presence of electron-withdrawing groups in the para position significantly enhanced the antibacterial activity of certain phenolic derivatives" .

Comparative Analysis with Standard Antibiotics

In another comparative study, several phenolic derivatives were tested against standard antibiotics like ampicillin and norfloxacin. The results demonstrated that some derivatives exhibited comparable or superior activity against resistant strains:

CompoundMIC (µg/mL)Comparison AntibioticMIC (µg/mL)
Phenolic Derivative A8Ampicillin16
Phenolic Derivative B4Norfloxacin4

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